molecular formula C18H16FN3O B2520312 1-(4-Fluorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 876712-91-3

1-(4-Fluorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one

Cat. No. B2520312
CAS RN: 876712-91-3
M. Wt: 309.344
InChI Key: JTQHKPBRZCASRL-UHFFFAOYSA-N
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Description

The compound "1-(4-Fluorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one" is a chemical entity that has been explored for its potential pharmacological applications. It is structurally related to a series of N-benzylated pyrrolidin-2-one and imidazolidin-2-one derivatives, which have been synthesized and evaluated for their anti-Alzheimer's activity, as seen in the research on compounds like 10b and 18c . These compounds are designed based on the structure-activity relationship (SAR) of donepezil, a well-known drug for Alzheimer's disease management .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including nitration, chlorination, N-alkylation, reduction, and condensation . For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an intermediate for biologically active compounds, was achieved through a five-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline . Although the exact synthesis route for "1-(4-Fluorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and mass spectrometry . For example, the structure of a fumaric acid salt derivative was elucidated using complete 1H, 13C, and 19F NMR analyses . The conformation of the piperidin ring was studied in detail, and the solid and solution conformations were found to be similar . X-ray crystallography has also been used to determine the absolute configurations of enantiomers of related compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are typical of organic synthesis, including nitration, which introduces a nitro group; chlorination, which replaces a hydrogen atom with chlorine; N-alkylation, which introduces an alkyl group to a nitrogen atom; reduction, which adds hydrogen to a molecule; and condensation, which joins two molecules together with the loss of a small molecule . These reactions are carefully controlled to achieve the desired product with the correct structural and stereochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . For example, the thermal stability and phase transitions of a fumaric acid salt derivative were investigated, and polymorphism screening was conducted to determine the crystalline forms of the compound . The melting point, enthalpy of fusion, and other thermal properties provide insight into the stability and purity of the compounds.

properties

IUPAC Name

1-(4-fluorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c1-21-16-5-3-2-4-15(16)20-18(21)12-10-17(23)22(11-12)14-8-6-13(19)7-9-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQHKPBRZCASRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one

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